![molecular formula C8H14OS B2491973 4-[(Methylsulfanyl)methyl]cyclohexan-1-one CAS No. 1820718-23-7](/img/structure/B2491973.png)
4-[(Methylsulfanyl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methylsulfanyl)methyl]cyclohexan-1-one is a useful research compound. Its molecular formula is C8H14OS and its molecular weight is 158.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
An Aerobic Oxidation/Homolytic Substitution-Cascade for Stereoselective Methylsulfanyl-Cyclization : This study outlines an innovative oxidative cyclization method to produce methylsulfanyl-functionalized tetrahydrofurans. Utilizing cobalt(II)-activated dioxygen in solutions of dimethyl disulfide and cyclohexa-1,4-diene, the reaction showcases an effective route to synthesize 5-(methylsulfanyl)methyltetrahydrofurans with notable stereoselectivity (Fries et al., 2013).
Cascade Radical Reactions via alpha-(Arylsulfanyl)imidoyl Radicals : This research presents a radical cascade reaction leading to the formation of thiochromeno[2,3-b]indoles through a novel pathway involving alpha-(arylsulfanyl)imidoyl radicals. The study explores the competitive radical annulations of alkynyl isothiocyanates with aryl radicals, highlighting the influence of the methylsulfanyl group on reaction outcomes (Benati et al., 2003).
Material Science and Polymer Research
Electrostatic Polymer Processing of Isotactic Poly(4-methyl-1-pentene) Fibrous Membrane : Investigating the production of micro- or nanofibers from isotactic poly(4-methyl-1-pentene) (P4M1P) for medical applications, this study explores the effects of various solvent systems on the spinnability and morphology of electrospun fibers. The research provides insights into the potential of expanding P4M1P's application in medical fields through fiber morphology manipulation (Lee et al., 2006).
Chemical and Anticancer Activity Studies
Chemical and Anticancer Activity Studies for Some 3-chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-ones : Focusing on the synthesis and evaluation of certain compounds for their anticancer activities, this study illustrates the potential of derivatives for treating various cancer cell lines. The research underlines the significance of chemical structure in determining the efficacy of anticancer agents (Malah et al., 2021).
Synthesis and Characterization of New Compounds
Synthesis of New Organophosphorus Compounds Derived from 2- Arylidenecyclohexane-1-one : This research highlights the reaction of 2-(4-Arylidene)cyclohexane-1-one derivatives with specific reagents to yield new heterocyclic compounds containing a phosphorus moiety. It provides a pathway for the development of compounds with potential biological activities (Arsanious & Hennawy, 2016).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The primary targets of 4-[(Methylsulfanyl)methyl]cyclohexan-1-one are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s structure and function . .
Eigenschaften
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPXNQRKMRRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
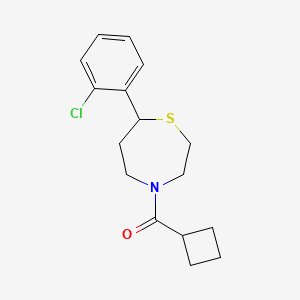
![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)
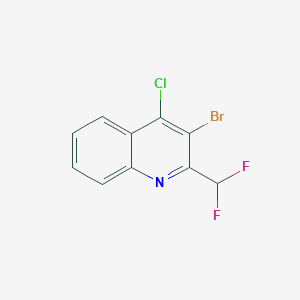
![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)
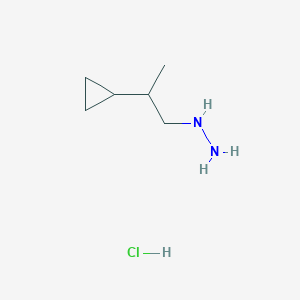
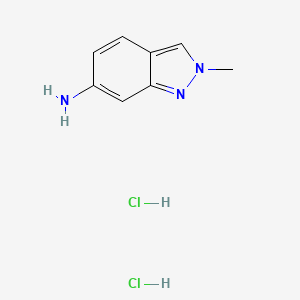
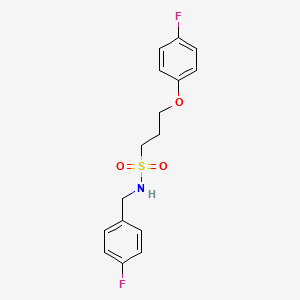
![3-[(2-Methoxyadamantan-2-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2491908.png)
![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)
![4-(methylsulfanyl)-2-[(thiophene-2-sulfonamido)methyl]butan-2-ol](/img/structure/B2491912.png)
![(2E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2491913.png)
